molecular formula C10H9ClN2O B14010745 2-(2-chlorophenyl)-N-methyl-1,3-oxazol-4-amine CAS No. 885274-41-9

2-(2-chlorophenyl)-N-methyl-1,3-oxazol-4-amine

Cat. No.: B14010745
CAS No.: 885274-41-9
M. Wt: 208.64 g/mol
InChI Key: UPIKBOBRPGJHJQ-UHFFFAOYSA-N
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Description

2-(2-Chloro-phenyl)-oxazol-4-yl-methylamine is a heterocyclic compound that contains both an oxazole ring and a chlorophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-phenyl)-oxazol-4-yl-methylamine typically involves the formation of the oxazole ring followed by the introduction of the chlorophenyl group. One common method involves the cyclization of an appropriate precursor, such as an α-haloketone, with an amine. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Chloro-phenyl)-oxazol-4-yl-methylamine may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts to lower the activation energy and enhance the reaction rate may be employed.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-phenyl)-oxazol-4-yl-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-phenyl)-oxazol-4-yl-methylamine involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-oxazole: Lacks the chloro substituent, which may affect its chemical reactivity and biological activity.

    2-(4-Chloro-phenyl)-oxazole: Similar structure but with the chloro group in a different position, potentially leading to different properties.

    2-(2-Chloro-phenyl)-thiazole: Contains a thiazole ring instead of an oxazole ring, which can alter its chemical and biological properties.

Uniqueness

2-(2-Chloro-phenyl)-oxazol-4-yl-methylamine is unique due to the specific combination of the oxazole ring and the 2-chlorophenyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

885274-41-9

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-methyl-1,3-oxazol-4-amine

InChI

InChI=1S/C10H9ClN2O/c1-12-9-6-14-10(13-9)7-4-2-3-5-8(7)11/h2-6,12H,1H3

InChI Key

UPIKBOBRPGJHJQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=COC(=N1)C2=CC=CC=C2Cl

Origin of Product

United States

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